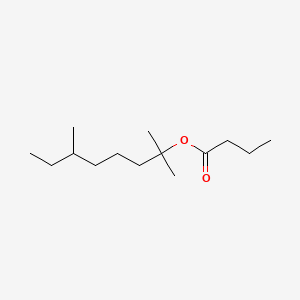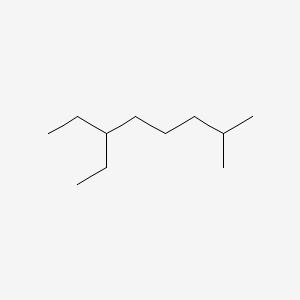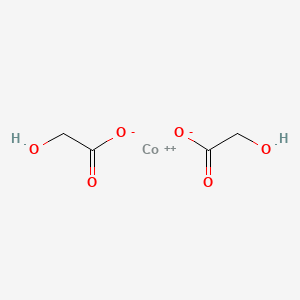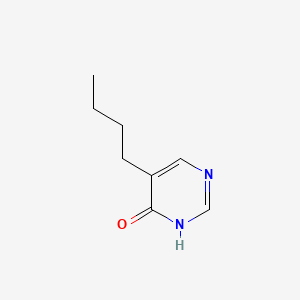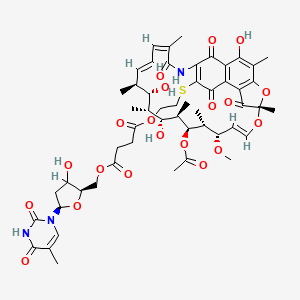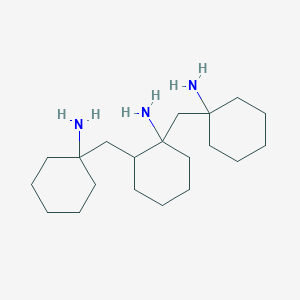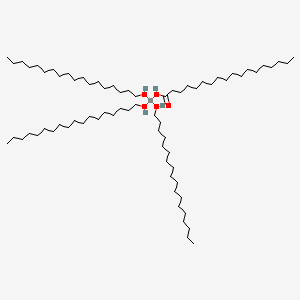![molecular formula C10H9N5O B12658715 N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine CAS No. 34550-43-1](/img/structure/B12658715.png)
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 264048 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 264048 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 264048 often involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
NSC 264048 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 264048 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 264048 depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
NSC 264048 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 264048 involves its interaction with specific molecular targets and pathways within cells. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Propiedades
Número CAS |
34550-43-1 |
|---|---|
Fórmula molecular |
C10H9N5O |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-5-1)6-12-8-3-4-11-10-9(8)13-15-14-10/h1-5H,6H2,(H2,11,12,13,14,15) |
Clave InChI |
GSHVEFVGODSAHS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC2=CC=NC3=NNN=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



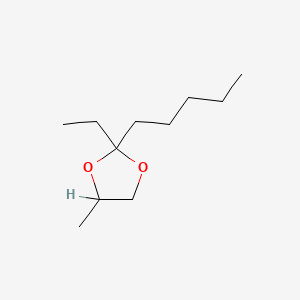

![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
